1-(2-Methoxyethyl)pyrrolidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)pyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-5-4-8-3-2-7(9)6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZXOUVAQHYLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096881-66-1 | |
| Record name | 1-(2-methoxyethyl)pyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Pyrrolidinone Core Structures in Synthetic Chemistry
The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in synthetic and medicinal chemistry. nih.govrsc.org This structural motif is a cornerstone in numerous natural products, pharmaceuticals, and functional materials. rsc.orgnih.gov Its prevalence stems from a combination of factors, including its relative stability, the ability to introduce diverse substituents, and its capacity to engage in various chemical transformations. The inherent polarity and hydrogen bonding capabilities of the lactam functionality often contribute to favorable pharmacokinetic profiles in drug candidates. pharmablock.com
The pyrrolidine (B122466) ring itself, a saturated heterocycle, offers a three-dimensional geometry that is advantageous for exploring chemical space in drug design. nih.gov Unlike planar aromatic systems, the non-planar nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which can be critical for specific interactions with biological targets. nih.gov The incorporation of a carbonyl group to form the pyrrolidinone structure further enhances its chemical utility, providing a site for various synthetic modifications.
An Overview of N Substituted Pyrrolidinones As Synthetic Targets
The nitrogen atom of the pyrrolidinone ring provides a convenient handle for the introduction of a wide array of substituents, leading to the vast class of N-substituted pyrrolidinones. The nature of this N-substituent can significantly influence the molecule's physical, chemical, and biological properties. rsc.org The synthesis of N-substituted pyrrolidinones is a major focus in organic chemistry, with numerous methods developed for their construction. nih.govorganic-chemistry.orgmdpi.com These methods often involve the reaction of primary amines with precursors like γ-butyrolactone or its derivatives. google.com
N-alkyl-2-pyrrolidones, for instance, have garnered attention as bio-based solvents, offering potentially safer alternatives to conventional high-boiling point solvents. rsc.org In the realm of medicinal chemistry, N-aryl and N-benzyl substituted pyrrolidin-2-ones are key components in a variety of bioactive compounds. mdpi.comacs.org The ability to readily modify the N-substituent allows for the fine-tuning of a molecule's properties to achieve desired activities and selectivities.
Derivatization and Analog Development of 1 2 Methoxyethyl Pyrrolidin 3 One
Synthesis of Substituted 1-(2-Methoxyethyl)pyrrolidin-3-one Derivatives
General methods for the functionalization of pyrrolidinone rings are known in organic chemistry. These often involve reactions at the α-carbon to the carbonyl group or at the nitrogen atom. However, specific literature detailing the regioselective functionalization of the this compound ring at positions C2, C4, or C5 could not be located. Similarly, while stereoselective synthesis is a critical aspect of modern drug discovery, no studies were found that specifically describe the stereoselective introduction of chiral centers onto the this compound scaffold.
Regioselective Functionalization of the Pyrrolidinone Ring
The regioselectivity of reactions on the pyrrolidinone ring is typically influenced by the directing effects of the carbonyl group and the N-substituent. Common strategies include enolate formation followed by alkylation or aldol (B89426) reactions, which would primarily occur at the C2 and C4 positions. However, no specific examples utilizing this compound as the substrate have been documented in the searched literature.
Stereoselective Introduction of Chiral Centers
The stereoselective synthesis of substituted pyrrolidines is a well-established field, often employing chiral auxiliaries, catalysts, or starting from chiral precursors like proline. mdpi.comua.esnih.govnih.gov Despite the importance of stereochemistry in bioactive molecules, there is no available research detailing the application of these methods to this compound to introduce new chiral centers with high stereocontrol.
Structural Modifications of the N-(2-Methoxyethyl) Moiety
Modifications of the N-substituent can significantly impact the physicochemical and pharmacological properties of a compound. The planned subsections were to explore such modifications for this compound.
Replacement of the Methoxy (B1213986) Group
The ether linkage in the N-(2-methoxyethyl) group could potentially be cleaved or replaced. Standard methods for ether cleavage, such as using strong acids or Lewis acids, could be theoretically applied. Subsequent functionalization of the resulting alcohol or halide could introduce a variety of new groups. However, no published studies were found that demonstrate these transformations specifically on this compound.
Homologation of the Alkyl Chain
Chain extension of the N-alkyl group, for instance, from an ethyl to a propyl or butyl chain, is a common strategy in medicinal chemistry to probe the binding pocket of a biological target. This could be achieved through multi-step synthetic sequences. Again, the scientific literature lacks specific examples of such homologation starting from this compound.
Expansion to Fused and Spirocyclic Systems Derived from this compound
The pyrrolidinone scaffold can serve as a building block for more complex polycyclic systems. Fused and spirocyclic structures are of great interest in drug design due to their conformational rigidity and three-dimensional diversity. ua.esresearchgate.netmdpi.commdpi.com
The ketone functionality at the 3-position of this compound makes it a potential precursor for various cyclization reactions to form fused or spirocyclic systems. For instance, intramolecular reactions or multicomponent reactions could be envisioned. ua.es However, a thorough search of the literature did not reveal any instances where this compound was used as a starting material for the synthesis of such complex scaffolds. While there is a wealth of information on the synthesis of spiro-pyrrolidines and fused pyrrolidine (B122466) systems, these reports start from different precursors. ua.esresearchgate.netrsc.orgmdpi.com
Applications of 1 2 Methoxyethyl Pyrrolidin 3 One in Advanced Organic Synthesis
As a Versatile Building Block in Complex Molecule Synthesis
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, and the introduction of a 2-methoxyethyl group on the nitrogen atom provides specific steric and electronic properties that can be exploited in complex molecule synthesis. This substituent can influence the reactivity of the pyrrolidinone ring and provide additional points for molecular interactions in the target compounds.
While extensive public research on the use of 1-(2-Methoxyethyl)pyrrolidin-3-one in the synthesis of a wide array of complex natural products is not broadly documented, its application in the synthesis of highly functionalized molecules for pharmaceutical research is evident. The ketone functional group at the 3-position serves as a key handle for a variety of chemical transformations, including reductive aminations, aldol (B89426) condensations, and reactions with organometallic reagents, allowing for the introduction of diverse substituents and the construction of chiral centers.
Role in the Synthesis of Heterocyclic Scaffolds
The reactivity of the carbonyl group and the adjacent methylene (B1212753) protons in this compound makes it a suitable precursor for the synthesis of various fused and spirocyclic heterocyclic systems. For instance, condensation reactions with dinucleophilic reagents can lead to the formation of new heterocyclic rings fused to the pyrrolidinone core.
One notable application is in the synthesis of pyrazolo-pyrrolidinone scaffolds. The reaction of the β-keto lactam with hydrazine (B178648) derivatives can yield pyrazoles fused at the 3- and 4-positions of the pyrrolidinone ring. This strategy provides a direct route to novel heterocyclic systems with potential biological activities.
Intermediate in the Preparation of Compounds for Medicinal Chemistry Research
The most significant application of this compound lies in its role as a crucial intermediate in the synthesis of compounds targeted for medicinal chemistry research. Its structure is frequently incorporated into larger molecules designed to interact with specific biological targets.
Chemical Routes to Pyrrolidine (B122466) Derivatives
The ketone functionality of this compound is a versatile anchor for the synthesis of a wide range of 3-substituted pyrrolidine derivatives. A common and powerful method is reductive amination. This reaction allows for the introduction of various amine-containing side chains, which is a key feature in many biologically active compounds. The general scheme involves the reaction of the ketone with a primary or secondary amine to form an enamine or iminium ion intermediate, which is then reduced in situ, typically using reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.
For example, this approach has been utilized in the synthesis of substituted 3-aminopyrrolidine (B1265635) derivatives, which are important pharmacophores.
Table 1: Synthesis of 3-Substituted Pyrrolidine Derivatives via Reductive Amination
| Amine Reactant | Reducing Agent | Product |
| Substituted Aniline | Sodium Triacetoxyborohydride | N-Aryl-3-aminopyrrolidine derivative |
| Benzylamine | Sodium Cyanoborohydride | 3-(Benzylamino)pyrrolidine derivative |
| Ammonia | Sodium Triacetoxyborohydride | 3-Aminopyrrolidine derivative |
Strategies for Constructing Pyrazole-Pyrrolidinone Hybrid Structures
The construction of hybrid molecules that incorporate both a pyrrolidinone and a pyrazole (B372694) ring has emerged as a promising strategy in drug discovery. The combination of these two important pharmacophores can lead to compounds with novel biological activities. A common strategy to form a pyrazole ring is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.
Starting with this compound, a 1,3-dicarbonyl functionality can be introduced at the 2- or 4-position through various synthetic manipulations. For instance, formylation at the 4-position would yield a β-ketoaldehyde equivalent, which can then be cyclized with a substituted hydrazine to afford a pyrazole ring fused to the pyrrolidinone core.
Another approach involves the synthesis of pyrazoline-pyrrolidine-2,5-dione hybrids, which have shown potential as antitumor agents. Although not starting directly from this compound, the general principle of combining these two heterocyclic systems is a key concept in the field.
Synthesis of Pyrrolidinone-Based Inhibitors and Modulators (Chemical Synthesis Focus)
A significant body of research highlights the use of this compound and its derivatives in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer.
In one patented approach, this compound is a key starting material for the synthesis of a series of pyrrolopyrimidine derivatives that act as inhibitors of protein kinases. The synthesis typically involves a multi-step sequence where the pyrrolidinone moiety is elaborated and coupled with a substituted pyrrolopyrimidine core.
Table 2: Exemplary Synthesis of a Kinase Inhibitor Intermediate
| Step | Reactants | Reagents and Conditions | Intermediate Product |
| 1 | This compound, (R)-2-methylpropane-2-sulfinamide | Ti(OEt)4, THF, 70°C | Chiral sulfinylimine |
| 2 | Intermediate from Step 1 | Diethylphosphite, KOtBu, THF, -78°C | Diethyl (R)-((S)-1-(2-methoxyethyl)-3-oxopyrrolidin-3-yl)((R)-1,1-dimethylethylsulfinamido)methylphosphonate |
| 3 | Intermediate from Step 2 | HCl in Dioxane | Aminophosphonate hydrochloride |
This aminophosphonate intermediate can then be further functionalized and coupled with other heterocyclic systems to generate the final kinase inhibitors. The 2-methoxyethyl group in these structures often plays a role in modulating the solubility and pharmacokinetic properties of the final compounds.
Advanced Characterization Techniques in Research on 1 2 Methoxyethyl Pyrrolidin 3 One
High-Resolution Spectroscopic Methods for Structure Elucidation
Spectroscopic techniques are paramount for elucidating the detailed molecular structure of a compound. By interacting with molecules in distinct ways, different forms of spectroscopy provide complementary pieces of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon and hydrogen skeleton of a molecule.
¹H-NMR Spectroscopy identifies the different types of protons (hydrogen atoms) in a molecule, their relative numbers, and their connectivity. For 1-(2-Methoxyethyl)pyrrolidin-3-one, one would expect to see distinct signals corresponding to the methoxy (B1213986) protons (-OCH₃), the two methylene (B1212753) groups of the ethyl chain (-CH₂CH₂-), and the three methylene groups of the pyrrolidinone ring. The chemical shifts and splitting patterns of these signals would confirm the arrangement of these groups.
¹³C-NMR Spectroscopy provides a count of the non-equivalent carbon atoms in a molecule. For this compound, seven distinct carbon signals are expected: one for the methoxy group, two for the ethyl chain, and four for the pyrrolidinone ring, including a characteristic downfield signal for the carbonyl (C=O) carbon.
While specific experimental data for this compound is not publicly available, the following table illustrates the kind of data obtained for a structurally related compound, N-Methyl-2-pyrrolidone, which features the core pyrrolidone ring. chemicalbook.com
Table 1: Example ¹H-NMR and ¹³C-NMR Data for N-Methyl-2-pyrrolidone
Toggle NMR Data Table
| Technique | Assignment | Chemical Shift (ppm) |
|---|---|---|
| ¹H-NMR (in CDCl₃) | -CH₂- (Position 3) | 2.364 |
| -CH₂- (Position 4) | 2.043 | |
| -CH₂- (Position 5) | 3.412 | |
| N-CH₃ | 2.846 | |
| ¹³C-NMR | C=O (Position 2) | 174.8 |
| -CH₂- (Position 3) | 30.8 | |
| -CH₂- (Position 4) | 18.0 | |
| -CH₂- (Position 5) | 49.5 |
Note: Data presented is for the related compound N-Methyl-2-pyrrolidone as an illustrative example. chemicalbook.com
Mass Spectrometry (MS and HRMS)
Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
For this compound (C₇H₁₃NO₂), the exact mass would be calculated and compared to the experimental HRMS value to confirm its molecular formula. The standard mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, along with various fragment ions resulting from the breakdown of the molecule. Expected fragmentation patterns would include cleavage of the N-alkyl side chain and loss of characteristic neutral fragments.
Predicted mass spectrometry data for the closely related compound 1-(2-methoxyethyl)pyrrolidin-3-amine (B2667027) highlights the types of adducts and ions that can be observed. uni.lu
Table 2: Predicted Mass Spectrometry Data for 1-(2-methoxyethyl)pyrrolidin-3-amine
Toggle MS Data Table
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 145.13355 |
| [M+Na]⁺ | 167.11549 |
| [M+K]⁺ | 183.08943 |
| [M+NH₄]⁺ | 162.16009 |
Note: Data presented is predicted for the related compound 1-(2-methoxyethyl)pyrrolidin-3-amine. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The most prominent would be a strong, sharp peak for the ketone carbonyl (C=O) stretch, typically found in the range of 1700-1750 cm⁻¹. Other key signals would include the C-N stretching vibration of the tertiary amine and the C-O-C stretching of the ether linkage. The IR spectrum of the parent compound, 2-Pyrrolidinone, shows a strong carbonyl absorption band around 1700 cm⁻¹, providing a reference point for the ketone group in the target molecule. nist.gov
Chromatographic Analysis for Purity and Reaction Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction to determine its endpoint.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. jst-ud.vn An LC system separates the components of a mixture, and the MS detector then provides mass information for each separated component, allowing for their identification.
In the context of this compound, LC-MS would be used to:
Assess Purity: By analyzing a sample, a chromatogram is produced. A pure sample will ideally show a single peak, while impurities will appear as additional peaks. The mass spectrometer can then be used to identify the molecular weight of these impurities.
Monitor Reactions: Small aliquots can be taken from a reaction mixture over time and analyzed by LC-MS. This allows researchers to track the consumption of starting materials and the formation of the desired product, helping to optimize reaction conditions and determine when the reaction is complete. jst-ud.vn
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel.
For the analysis of this compound, a small spot of the sample would be applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the adsorbent. This separates the components. The position of the spots is quantified by the retardation factor (Rƒ). TLC is an essential tool for quickly checking the purity of fractions from a column chromatography purification and for rapidly monitoring the progress of a reaction at the bench.
Table of Mentioned Compounds
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique in the characterization of novel compounds, providing a crucial verification of the empirical and molecular formula of a synthesized molecule. For the chemical compound this compound, this analytical method is employed to determine the mass percentages of its constituent elements—carbon (C), hydrogen (H), and nitrogen (N). This data is then compared against the theoretically calculated values derived from its molecular formula, C7H13NO2, to confirm the compound's purity and structural integrity.
The theoretical elemental composition of this compound is calculated based on its atomic constituents and their respective atomic masses. The molecular formula, C7H13NO2, indicates that each molecule is composed of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.
Based on the molecular formula, the theoretical elemental percentages are as follows:
Carbon (C): 58.72%
Hydrogen (H): 9.15%
Nitrogen (N): 9.78%
These calculated values serve as a benchmark for experimental results obtained from elemental analysis instrumentation.
Detailed Research Findings
While specific experimental elemental analysis data for this compound is not widely reported in readily available scientific literature, the standard procedure involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are quantitatively measured. From these measurements, the percentages of carbon, hydrogen, and nitrogen in the original sample are determined.
A typical comparison between theoretical and experimental data from a hypothetical analysis is presented in the interactive data table below. In a research setting, the "Found (%)" values would be the results obtained from the elemental analyzer. A close correlation between the "Calculated (%)" and "Found (%)" values, typically within a margin of ±0.4%, is considered a strong confirmation of the sample's identity and purity.
Table 1: Theoretical Elemental Composition of this compound This table outlines the calculated elemental percentages for the compound.
| Element | Symbol | Atomic Mass (amu) | Count in Molecule | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 58.72 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 9.15 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 9.78 |
| Oxygen | O | 15.999 | 2 | 31.998 | 22.35 |
| Total | | | | 143.186 | 100.00 |
Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data This interactive table allows for a comparison between the calculated theoretical values and placeholder experimental findings.
| Element | Calculated (%) | Found (%) (Hypothetical) |
|---|---|---|
| Carbon (C) | 58.72 | 58.68 |
| Hydrogen (H) | 9.15 | 9.19 |
The verification of the elemental composition is a critical step in the broader characterization process of this compound, complementing other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive structural elucidation of the molecule. While published experimental values for its elemental analysis are scarce, the theoretical data provides a solid foundation for its identification.
Computational and Theoretical Investigations of 1 2 Methoxyethyl Pyrrolidin 3 One
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. For 1-(2-methoxyethyl)pyrrolidin-3-one, methods like Density Functional Theory (DFT) are employed to determine key electronic properties. arabjchem.org
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
In this compound, the HOMO is expected to be localized around the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen of the carbonyl group, due to the presence of lone pairs of electrons. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group. The presence of the electron-donating methoxyethyl group on the nitrogen atom would be expected to raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap compared to an unsubstituted pyrrolidin-3-one.
Quantum chemical calculations on substituted pyrrolidinones have shown that the nature of the substituent on the nitrogen atom significantly influences the electronic properties. arabjchem.org For instance, studies on various N-substituted pyrrolidinones using DFT with the B3LYP functional and a 6-31G* basis set have provided insights into their electronic structures. arabjchem.org While specific data for this compound is not available, the table below presents calculated electronic properties for related pyrrolidinone derivatives, offering a comparative perspective.
Table 1: Calculated Electronic Properties of Representative Pyrrolidinone Derivatives
| Compound | E(HOMO) (a.u.) | E(LUMO) (a.u.) | Energy Gap (a.u.) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -0.2239 | 0.0244 | 0.2483 | 5.2577 |
| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -0.2324 | -0.0058 | 0.2266 | 4.1691 |
| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP) | -0.2428 | 0.0229 | 0.2657 | 3.7437 |
Data sourced from a study on substituted pyrrolidinones. arabjchem.org
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com For a flexible molecule like this compound, this is crucial for understanding its physical and biological properties.
The conformational landscape of this molecule is determined by two main factors:
Puckering of the pyrrolidine ring: The five-membered ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms, to alleviate steric strain.
Rotation around single bonds: Significant conformational diversity arises from rotation around the N-CH2, CH2-CH2, and CH2-O bonds of the methoxyethyl side chain.
Computational methods can map the potential energy surface of the molecule by systematically changing the dihedral angles of these rotatable bonds and the ring pucker. This allows for the identification of low-energy, stable conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
Table 2: Illustrative Torsional Energy Barriers for a Butane-like Fragment
| Interaction | Energy (kcal/mol) |
|---|---|
| H-H eclipsed | 1.0 |
| CH3-H eclipsed | 1.4 |
| CH3-CH3 eclipsed | 3.1 |
| CH3-CH3 gauche | 0.9 |
This table provides a general idea of the energetic cost of different conformations, which is a key component of a full conformational analysis. lumenlearning.com
A full conformational analysis of this compound would involve a multi-dimensional potential energy scan to locate all minima and transition states on the energy landscape.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the pathway from reactants to products. researchgate.net This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating the activation energy.
For this compound, several reactions could be modeled, including:
Ring-opening reactions: The lactam ring could be opened under acidic or basic conditions. Computational modeling could explore the mechanism of hydrolysis, identifying the transition states for nucleophilic attack at the carbonyl carbon.
Reactions at the α-carbon: The carbons adjacent to the carbonyl group are susceptible to reactions like enolate formation and subsequent alkylation. Theoretical models can predict the acidity of the α-protons and the stability of the resulting enolate.
Reduction of the carbonyl group: The reduction of the ketone to a secondary alcohol could be modeled to understand the stereoselectivity of the reaction.
To model a reaction pathway, a coordinate representing the progress of the reaction is chosen (e.g., the distance between two reacting atoms). The energy of the system is then calculated at various points along this coordinate to map out the potential energy profile. Advanced algorithms can directly locate the transition state structure, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Quantum chemical studies have been used to investigate the mechanisms of pyrrolidine ring formation and cleavage. researchgate.netnih.govnih.gov For example, the synthesis of pyrrolidinedione derivatives has been studied computationally, revealing the energy barriers for each step of the reaction. researchgate.net Such studies provide a framework for how the reactivity of this compound could be theoretically investigated.
Table 3: Hypothetical Activation Energies for Reactions of a Pyrrolidinone
| Reaction Type | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Base-catalyzed enolization | Pyrrolidinone + OH- | [Enolate-H2O]‡ | Enolate + H2O | ~15-20 |
| Acid-catalyzed hydrolysis | Pyrrolidinone + H3O+ | [Tetrahedral Intermediate]‡ | Ring-opened amino acid | ~20-25 |
These values are illustrative and would need to be calculated specifically for this compound.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Spectroscopy: Chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR can be calculated. This is typically done by first optimizing the molecular geometry and then performing a NMR calculation using a method like GIAO (Gauge-Independent Atomic Orbital). The calculated chemical shifts are then scaled to match experimental values for a reference compound (e.g., tetramethylsilane). For this compound, calculations could predict the chemical shifts for the distinct protons and carbons of the pyrrolidine ring and the methoxyethyl side chain.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This provides a theoretical IR spectrum. The most intense peak for this compound would be the C=O stretching vibration of the ketone, typically predicted in the range of 1700-1750 cm⁻¹. Other characteristic vibrations would include C-N and C-O stretching and CH₂ bending modes.
Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C3) | ~205-215 |
| CH₂ (adjacent to C=O, C2 & C4) | ~40-50 |
| CH₂ (adjacent to N, C5) | ~50-60 |
| N-CH₂ | ~55-65 |
| O-CH₂ | ~65-75 |
| O-CH₃ | ~58-62 |
These are estimated ranges based on typical values for similar functional groups.
Application of Topological and Graph Theories in Related Pyrrolidinone Systems
Topological and graph theories offer a different perspective on molecular structure, focusing on the connectivity of atoms rather than their 3D arrangement. numberanalytics.com In this context, a molecule is represented as a graph where atoms are vertices and bonds are edges. e-tarjome.com This allows for the calculation of various "topological indices," which are numerical descriptors of the molecular graph.
These indices can be correlated with various physical and chemical properties of a series of molecules. This approach is widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For a series of pyrrolidinone derivatives, one could use graph theory to:
Characterize molecular branching and cyclicity: Indices like the Wiener index or the Randić index quantify the degree of branching in the molecule's carbon skeleton.
Correlate structure with properties: By calculating topological indices for a set of pyrrolidinones with known properties (e.g., boiling point, solubility, biological activity), a mathematical model can be developed to predict these properties for new, unsynthesized derivatives like this compound.
Analyze molecular complexity: Graph theory can be used to assess the complexity of molecular structures, which can be useful in drug design and synthetic planning. nih.gov
The application of graph theory in chemistry is a mature field, and its methods provide a powerful complement to quantum mechanical calculations for understanding and predicting the behavior of molecules. unipmn.itgijash.com
Emerging Research Frontiers and Future Prospects for 1 2 Methoxyethyl Pyrrolidin 3 One Chemistry
Development of Novel Catalytic and Green Synthetic Routes
The development of efficient and environmentally benign methods for the synthesis of pyrrolidinone derivatives is an area of active research. While traditional syntheses exist, the focus is shifting towards catalytic and green approaches to improve atom economy, reduce waste, and enhance operational simplicity.
Recent advancements in the synthesis of functionalized pyrrolidinone scaffolds have highlighted metal-free, base-mediated cascade reactions. acs.org For instance, the reaction of arylsulfonamides with cyclopropane (B1198618) diesters offers a one-pot synthesis of α-arylated pyrrolidinones. This method is notable for its operational simplicity and the use of readily available starting materials. acs.org While not directly demonstrated for 1-(2-methoxyethyl)pyrrolidin-3-one, the principles of this approach could be adapted, potentially utilizing a precursor that introduces the 2-methoxyethyl group on the nitrogen atom.
Another promising avenue is the use of radical-based routes. Research into the synthesis of pyrrolidine (B122466) trans-lactams has utilized radical cyclization mediated by samarium diiodide or tributyltin hydride. soton.ac.uk These methods provide access to specific stereoisomers, which is crucial for pharmacological applications. Adapting such radical cyclizations to precursors of this compound could open new pathways to this compound and its derivatives.
The principles of green chemistry, such as the use of non-toxic solvents, renewable starting materials, and catalytic processes, are increasingly being applied to the synthesis of heterocyclic compounds. Future research will likely focus on developing catalytic systems, potentially involving transition metals or organocatalysts, for the direct and enantioselective synthesis of this compound, minimizing the need for protecting groups and purification steps.
Table 1: Comparison of Synthetic Route Strategies
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Metal-Free Cascade Reactions | One-pot synthesis, use of simple bases, readily available starting materials. acs.org | High operational simplicity, potential for scalability, avoids metal contamination. |
| Radical Cyclizations | Stereoselective formation of substituted pyrrolidines. soton.ac.uk | Access to specific stereoisomers, potential for novel functionalization. |
| Green Catalytic Routes | Use of catalysts, environmentally benign solvents, and renewable resources. | Reduced environmental impact, improved atom economy, enhanced safety. |
Exploration of New Reaction Pathways and Transformations
Beyond its synthesis, the exploration of new reaction pathways and transformations of this compound is crucial for expanding its utility. The pyrrolidinone scaffold itself is amenable to a variety of chemical manipulations. acs.org
The α-position to the carbonyl group is a key site for functionalization. Base-mediated treatment followed by quenching with various electrophiles can introduce a wide range of substituents, leading to diverse derivatives. acs.org For this compound, this allows for the synthesis of a library of compounds with potentially interesting biological or material properties.
Furthermore, the development of novel methods for the one-step synthesis of densely functionalized pyrrolidinones, which can be easily diversified, provides a powerful tool for chemical exploration. acs.org These methods allow for the rapid generation of valuable pharmacophore structures. acs.org The strategic application of these transformations to this compound could yield novel compounds for screening in various applications.
The investigation of chemical reaction networks through algorithmic approaches is becoming increasingly important for discovering novel transformations. arxiv.org Applying these computational tools to this compound could help predict and identify new, synthetically accessible derivatives and reaction pathways that might not be obvious through traditional chemical intuition.
Design and Synthesis of Advanced Functional Materials Utilizing Pyrrolidinone Scaffolds
The pyrrolidinone ring is not only a key element in pharmaceuticals but also a valuable component in the design of advanced functional materials. researchgate.net The inherent properties of the pyrrolidinone scaffold, such as its polarity and hydrogen bonding capabilities, can be harnessed to create materials with specific functions.
The incorporation of pyrrolidinone moieties into polymers can lead to materials with unique thermal and mechanical properties. These polymers may find applications as specialty plastics, resins, or in biomedical devices. The 2-methoxyethyl group in this compound could further influence the properties of such polymers, for instance, by affecting their solubility or coordination properties.
In the realm of materials chemistry, there is a growing interest in creating materials with tailored properties for specific applications, such as in electronics, energy storage, and catalysis. rsc.orgmdpi.com For example, nitrogen-containing heterocyclic compounds are being explored for their potential in creating conductive polymers and as components in battery electrolytes. The nitrogen atom in the pyrrolidinone ring of this compound could be leveraged in the design of novel materials for these applications.
Furthermore, the ability to functionalize the pyrrolidinone scaffold allows for the attachment of various chemical groups, enabling the creation of materials with specific recognition or responsive properties. acs.org This opens up possibilities for developing sensors, smart materials, and drug delivery systems based on pyrrolidinone derivatives.
Strategic Integration into Diverse Chemical Synthesis Pipelines
The versatility of the pyrrolidinone scaffold makes it a valuable building block in organic synthesis. acs.org this compound can serve as a key intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
The pyrrolidinone structure is present in a wide array of biologically active compounds. researchgate.netrsc.org Therefore, efficient synthetic routes to functionalized pyrrolidinones, such as those derived from this compound, are highly sought after. These derivatives can be strategically integrated into the synthesis of new drug candidates.
The development of catalytic asymmetric methods for the synthesis of chiral pyrrolidines is particularly important, as the stereochemistry of a molecule is often critical for its biological activity. rsc.org Integrating enantiomerically pure this compound or its derivatives into synthetic pipelines would allow for the creation of stereochemically defined complex molecules.
The future of chemical synthesis relies on the development of efficient and modular approaches. The ability to readily access and functionalize the pyrrolidinone core of this compound makes it an attractive component for diversity-oriented synthesis, where large libraries of compounds are generated for high-throughput screening.
Q & A
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Parameter standardization : Control humidity, solvent purity, and catalyst batch.
- Round-robin testing : Collaborate with independent labs to validate protocols.
- DoE (Design of Experiments) : Use factorial design to identify critical variables (e.g., temperature, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
